Aloenin vs. Aloeresin D: BACE (β-Secretase) Inhibitory Potency Comparison
Aloenin inhibits β-secretase (BACE) with an IC₅₀ of 14.95 μg/mL, representing approximately 4.6-fold greater potency than aloeresin D, which exhibits an IC₅₀ of 39 μM (equivalent to approximately 17.1 μg/mL based on molecular weight 438.4 g/mol) [1]. This difference in inhibitory activity is structurally determined, as aloenin is a glycosylated pyran-2-one while aloeresin D is a chromone glycoside . Notably, aloenin was identified among chromone glycosides from Aloe vera and Aloe nobilis with β-secretase inhibitory activity, establishing it as one of the more potent natural BACE inhibitors within the Aloe secondary metabolite class [1].
| Evidence Dimension | BACE (β-secretase) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 14.95 μg/mL (≈ 36.4 μM) |
| Comparator Or Baseline | Aloeresin D: IC₅₀ = 39 μM (≈ 17.1 μg/mL) |
| Quantified Difference | Aloenin is approximately 4.6-fold more potent on a μg/mL basis; molar potency comparable with slight advantage for aloenin (36.4 μM vs 39 μM) |
| Conditions | In vitro enzymatic assay; BACE (β-secretase) inhibition |
Why This Matters
For Alzheimer's disease research programs requiring BACE inhibition, aloenin offers superior potency per unit mass compared to aloeresin D, reducing the compound quantity needed per assay and potentially lowering procurement costs.
- [1] MedChemExpress. Aloenin (Aloenin A) Product Datasheet. View Source
